Cas no 35602-69-8 (Cholesteryl stearate)

Cholesteryl stearate 化学的及び物理的性質

名前と識別子

-

- Cholesteryl stearate

- cholest-5-en-3-beta-yl stearate

- Cholesteryl octadecanoate~Octadecanoic acid cholesteryl ester~Stearic acid cholesteryl ester

- Stearic acid cholesterol ester

- Cholesterol Stearate

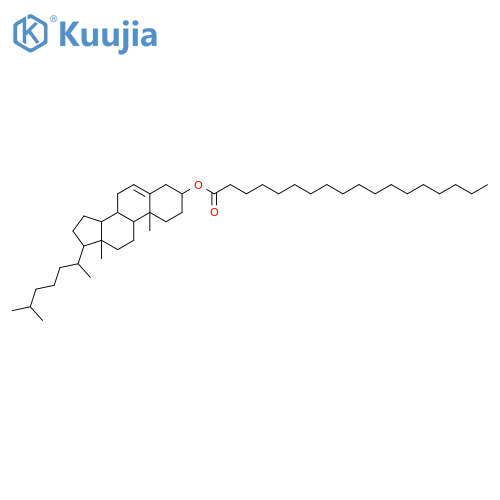

- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

- CHOLESTERYL STEARATE(RG)

- 18:0 Cholesteryl ester

- 18:0-cholesterol

- 5-Cholesten-3beta-yl octadecanoate

- CE(18:0)

- cholesterol n-octadecanoate

- Cholesteryl octadecanoate

- Cholestryl stearate

- Cholest-5-en-3-beta-yl octadecanoate

- cholest-5-en-3beta-yl octadecanoate

- 5-Cholesten-3.beta.-ol stearate

- I1Q82N9DYQ

- cholest-5-en-3beta-yl stearate

- XHRPOTDGOASDJS-XNTGVSEISA-N

- Cholest-5-en-3-ol (3.beta.)-, octadecanoate

- 3beta-octadecanoyloxycholest-5-ene

- 18:0 Cholesterol ester

- Cholesterol, stearate

- Cholest-5-e

-

- MDL: MFCD00003639

- インチ: 1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

- InChIKey: XHRPOTDGOASDJS-XNTGVSEISA-N

- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

- BRN: 2068492

計算された属性

- せいみつぶんしりょう: 652.61600

- どういたいしつりょう: 652.616

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 47

- 回転可能化学結合数: 23

- 複雑さ: 934

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 0.9226 (rough estimate)

- ゆうかいてん: 79-83 °C (lit.)

- ふってん: 619.01°C (rough estimate)

- フラッシュポイント: 360.6 °C

- 屈折率: -23 ° (C=2, CHCl3)

- すいようせい: Insoluble in water.

- PSA: 26.30000

- LogP: 14.20110

- ようかいせい: 未確定

- ひせんこうど: -21 º (c=2, CHCl3 25 ºC)

- 光学活性: [α]25/D −21°, c = 2 in chloroform

Cholesteryl stearate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- ちょぞうじょうけん:−20°C

Cholesteryl stearate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0323-25G |

Cholesterol Stearate |

35602-69-8 | >93.0%(T) | 25g |

¥490.00 | 2024-04-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023062-500g |

Cholesteryl stearate |

35602-69-8 | 97% | 500g |

¥3863 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70768-500mg |

Cholesteryl Stearate |

35602-69-8 | 98% | 500mg |

¥1015.00 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030669-25g |

Cholesteryl stearate |

35602-69-8 | 98% | 25g |

¥636.00 | 2024-05-17 | |

| TRC | C432580-2.5g |

Cholesteryl stearate |

35602-69-8 | 2.5g |

$ 227.00 | 2023-04-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805462-100g |

Cholesteryl stearate |

35602-69-8 | 97% | 100g |

¥1,259.10 | 2022-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214708A-25 g |

Cholesteryl stearate, |

35602-69-8 | ≥95% | 25g |

¥2,151.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C79409-25G |

Cholesteryl stearate |

35602-69-8 | 25g |

¥3507.7 | 2023-11-10 | ||

| abcr | AB114977-25g |

Cholesteryl stearate, 93%; . |

35602-69-8 | 93% | 25g |

€79.80 | 2025-02-14 | |

| BAI LING WEI Technology Co., Ltd. | J30C79409-5g |

Cholesteryl stearate |

35602-69-8 | 96% | 5g |

¥887 | 2023-11-24 |

Cholesteryl stearate 関連文献

-

J. H. Schulman,E. G. Cockbain Trans. Faraday Soc. 1940 35 651

-

B. Bruce Sithole Analyst 1990 115 237

-

J. H. Schulman,E. G. Cockbain Trans. Faraday Soc. 1940 35 661

-

4. 726. The mesomorphic behaviour of the fatty esters of cholesterolG. W. Gray J. Chem. Soc. 1956 3733

-

Simon E. Lewis Chem. Soc. Rev. 2015 44 2221

-

6. The effect of waxes and inorganic powders on the transpiration of water through celluloid membranesP. Alexander,J. A. Kitchener,H. V. A. Briscoe Trans. Faraday Soc. 1944 40 10

-

A. Rosa,A. Piras,M. Nieddu,D. Putzu,F. Cesare Marincola,A. M. Falchi Food Funct. 2016 7 4092

-

8. 94. Mesomorphism and polymorphism of some p-alkoxybenzoic and p-alkoxycinnamic acidsG. M. Bennett,Brynmor Jones J. Chem. Soc. 1939 420

-

Giuseppe Paglia,Oceania D'Apolito,Monica Gelzo,Antonio Dello Russo,Gaetano Corso Analyst 2010 135 789

-

Juntaro Nogami,Yuki Nagashima,Kazunori Miyamoto,Atsuya Muranaka,Masanobu Uchiyama,Ken Tanaka Chem. Sci. 2021 12 7858

Cholesteryl stearateに関する追加情報

Cholesteryl stearate (CAS No. 35602-69-8): A Comprehensive Overview

Cholesteryl stearate, chemically known as cholesteryl stearate, is a significant compound in the field of pharmaceuticals and materials science. With the CAS number 35602-69-8, this ester of cholesterol and stearic acid has garnered considerable attention due to its versatile applications. Its molecular structure, characterized by a sterol moiety linked to a long-chain fatty acid, imparts unique physicochemical properties that make it invaluable in various industrial and scientific domains.

The compound is primarily recognized for its role as an excipient in drug formulations. In pharmaceutical manufacturing, cholesteryl stearate serves as a binder, coating agent, and lubricant. Its ability to enhance tablet compression and improve film-coating properties makes it a preferred choice in the production of oral dosage forms. The incorporation of cholesteryl stearate into formulations not only ensures better mechanical strength but also contributes to the stability and bioavailability of active pharmaceutical ingredients (APIs).

Recent advancements in nanotechnology have further expanded the applications of cholesteryl stearate. Researchers have explored its potential in developing lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions. These systems leverage the amphiphilic nature of cholesteryl stearate, allowing for controlled release of therapeutic agents and improved targeting capabilities. Studies have demonstrated that incorporating cholesteryl stearate into SLNs can enhance drug solubility and protect sensitive APIs from degradation, thereby improving therapeutic efficacy.

In addition to its pharmaceutical applications, cholesteryl stearate finds utility in the cosmetics and personal care industry. Its emollient properties make it an effective ingredient in skincare products, where it helps to soften and smooth the skin. Furthermore, its compatibility with other cosmetic components allows for the formulation of stable and high-performance creams and lotions. The growing demand for natural and sustainable ingredients has also led to investigations into biodegradable derivatives of cholesteryl stearate, which could offer environmentally friendly alternatives without compromising on performance.

The material science sector has also harnessed the potential of cholesteryl stearate due to its unique thermal and mechanical properties. It is used as a component in pressure-sensitive adhesives, where its crystalline structure contributes to strong bonding capabilities. Additionally, cholesteryl stearate has been explored in the development of biodegradable polymers, offering a sustainable solution for packaging and medical implants. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.

From a chemical perspective, the synthesis of cholesteryl stearate involves esterification between cholesterol and stearic acid under controlled conditions. This reaction typically requires catalysts such as sulfuric acid or enzymes like lipases to facilitate the process efficiently. Recent research has focused on optimizing these synthetic pathways to improve yield and reduce environmental impact. Green chemistry principles have been applied to develop solvent-free or aqueous-based synthesis methods, aligning with global efforts to minimize hazardous waste.

The physicochemical properties of cholesteryl stearate, including its melting point, solubility profile, and thermal stability, have been extensively studied. These properties are critical in determining its suitability for various applications. For instance, its relatively high melting point makes it ideal for use in solid dosage forms where thermal stability is paramount. Conversely, modifications such as partial hydrogenation can alter these properties, making derivatives more suitable for liquid or semi-solid formulations.

The safety profile of cholesteryl stearate is another area of significant interest. Extensive toxicological studies have been conducted to assess its potential health effects upon exposure or ingestion. These studies have consistently shown that cholesteryl stearate is well-tolerated at typical usage levels found in pharmaceuticals and cosmetics. However, researchers continue to monitor for any long-term effects, particularly when used in novel delivery systems or at higher concentrations.

Future research directions for cholesteryl stearate are likely to focus on expanding its applications in biomedicine and sustainable materials science. Innovations such as bioconjugation techniques could enable the development of targeted drug delivery systems with enhanced specificity. Similarly, advancements in polymer chemistry may lead to new biodegradable materials derived from cholesteryl stearate, addressing environmental concerns while maintaining functionality.

In conclusion,cholesteryl stearate (CAS No. 35602-69-8) remains a cornerstone compound with broad utility across multiple industries. Its unique properties make it indispensable in pharmaceutical formulations, cosmetic products, and advanced materials science applications. As research continues to uncover new possibilities for this versatile ester,its significance is expected to grow even further,driven by innovations that enhance both efficiency and sustainability.

35602-69-8 (Cholesteryl stearate) 関連製品

- 601-34-3(Cholesteryl palmitate)

- 604-33-1(Cholesterol Linoleate)

- 303-43-5(Cholesteryl oleate)

- 1989-52-2(Cholesterol myristate)

- 1908-11-8(Cholesterol Laurate)

- 1182-42-9(Cholesterol Caprylate)

- 521-13-1(Cholesteryl N-Butyrate)

- 604-35-3(Cholesterol 3-Acetate)

- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)

- 853-23-6(dehydroisoandrosterone 3-acetate)